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Compound of Interest

Compound Name:
N-Ethyl-2-naphthylamine

Hydrobromide

CAS No.: 381670-27-5

Cat. No.: B1461724

Get Quote

Compound: N-Ethyl-2-naphthylamine Hydrobromide CAS (Salt): 381670-27-5 CAS (Free

Base): 2437-03-8 Molecular Formula:

Molecular Weight: 252.15 g/mol (Salt); 171.24 g/mol (Base)[1][2][3]

Introduction & Structural Context
N-Ethyl-2-naphthylamine Hydrobromide is the hydrobromide salt of the secondary aromatic

amine N-ethyl-2-aminonaphthalene.[1][2][3] Unlike its free base counterpart, which is

susceptible to oxidation (darkening from white/pale yellow to reddish-purple upon air

exposure), the hydrobromide salt offers enhanced stability and solubility in polar protic

solvents, making it the preferred form for storage and analytical standardization.[3]

From a spectroscopic perspective, the conversion from free base to the ammonium salt (

) fundamentally alters the electronic landscape of the naphthalene ring.[2][3] The protonation of
the nitrogen lone pair removes its capacity for
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conjugation, resulting in distinct hypsochromic shifts in UV-Vis and significant deshielding
effects in NMR.[1][2][3]

Structural Visualization
The following diagram outlines the atom numbering and connectivity, critical for interpreting the

NMR assignments below.
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Caption: Structural connectivity of N-Ethyl-2-naphthylamine HBr highlighting the C2-attachment

and the impact of the ammonium center on spectral properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis of the hydrobromide salt requires a polar deuterated solvent, typically DMSO-
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or Methanol-

, due to the salt's limited solubility in Chloroform-

.[1][2] The data below assumes DMSO-

to allow observation of the exchangeable ammonium protons.

H NMR Data (400 MHz, DMSO- )
Protonation causes a general downfield shift compared to the free base.[1][2][3] The most

diagnostic features are the ethyl group coupling patterns and the broad ammonium signal.[2][3]
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Position /
Group

Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

NH 8.50 - 9.50 Broad Singlet 2H

Ammonium

protons.[1][2][3]

Exchangeable

with D

O. Broadened by

quadrupole

relaxation of

N.

H-1 7.95 - 8.05 Singlet (d) 1H

Ortho to N.

Deshielded

relative to free

base (~7.0 ppm)

due to loss of

electron

donation.[1][2][3]

H-4 7.80 - 7.90
Doublet (

Hz)
1H

Para-like position

on the

substituted ring.

[1][2][3]

H-5, H-8 7.75 - 7.85 Multiplet 2H

"Peri" positions;

typically the most

deshielded in

unsubstituted

naphthalene.[1]

[2][3]

H-3 7.50 - 7.60
Doublet (

Hz)
1H

Ortho to N.

Shows meta-

coupling to H-1.

[1][2][3]
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H-6, H-7 7.35 - 7.50 Multiplet 2H
Distal ring

protons.[1][2][3]

N-CH

-
3.25 - 3.40

Quartet (

Hz)
2H

Methylene of

ethyl group.[1][2]

[3] Deshielded by

adjacent positive

nitrogen.[2][3]

-CH 1.25 - 1.35
Triplet (

Hz)
3H

Methyl of ethyl

group.[1][2][3]

Key Causality:

The "Salt Shift": In the free base, H-1 is significantly shielded (appearing

ppm) because the nitrogen lone pair donates electron density into the ring.[2][3] In the HBr
salt, this lone pair is bound to a proton.[3] The ring becomes electron-deficient relative to the
base, shifting H-1 downfield to

ppm.[1][2]

C NMR Data (100 MHz, DMSO- )
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Carbon Type
Shift (

, ppm)
Assignment

Aromatic C-N 135.0 - 138.0 C-2 (Ipso).[1][2][3]

Aromatic CH 127.0 - 130.0
C-4, C-5, C-8 (Distal/Para).[1]

[2][3]

Aromatic CH 125.0 - 127.0 C-6, C-7.[1][2][3]

Aromatic CH 118.0 - 122.0

C-1, C-3 (Ortho carbons are

shielded relative to

naphthalene but deshielded vs

free base).[1][2][3]

Aliphatic CH 40.0 - 45.0

Ethyl methylene (Solvent

overlap possible in DMSO).[1]

[2][3]

Aliphatic CH 11.0 - 13.0 Ethyl methyl.[1][2][3]

Infrared (IR) Spectroscopy
The IR spectrum of the hydrobromide salt is dominated by the ammonium ion vibrations, which

mask the typical sharp N-H stretches of secondary amines.[2][3]
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Frequency (cm

)
Vibration Mode Description

2700 - 3000
N-H Stretch (

)

Diagnostic. A broad, complex

band characteristic of amine

salts ("Ammonium Band").[1]

[2][3] Overlaps with C-H

stretches.[2][3]

1580 - 1620 C=C Aromatic Stretch

Naphthalene ring breathing

modes.[1][2][3] Often split into

doublets.

1500 - 1550 N-H Bending
Deformation band of the

ammonium group.[1][2][3]

740 - 760 C-H Out-of-Plane

4-adjacent hydrogens

(unsubstituted ring).[1][2][3]

Strong intensity.

810 - 830 C-H Out-of-Plane
2-adjacent hydrogens

(substituted ring).[1][2][3]

Self-Validating Protocol: If the spectrum shows a sharp, single peak at 3300-3400 cm

, the sample has degraded to the free base (likely due to humidity or basic impurities).[1][2] A
pure HBr salt must show the broad "ammonium hump" centered around 2800-2900 cm

.[1][2][3]

UV-Vis Spectroscopy
Solvent: Ethanol or Water (acidified with 0.1 M HCl to suppress hydrolysis).[1][2][3]

Free Base

: ~236 nm, 285 nm, 340 nm (Lone pair conjugation extends chromophore).[3]

Hydrobromide Salt
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: ~225 nm, 275 nm, 310 nm.[3]

Mechanism: Upon acidification (salt formation), the auxochromic effect of the amino group is

blocked.[2][3] The spectrum undergoes a hypsochromic (blue) shift, reverting to a fine-structure

pattern resembling the parent naphthalene molecule, though slightly broadened.[3]

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data without H/D exchange loss of the ammonium signal:

Solvent Choice: Use DMSO-

(99.9% D).[1][2][3] Avoid CDCl

due to poor solubility and potential acidity issues.[2][3]

Drying: The HBr salt is hygroscopic.[2][3] Dry the solid in a vacuum desiccator over P

O

for 4 hours before weighing.

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

Acquisition: Set relaxation delay (

) to >2.0 seconds to allow full relaxation of the quaternary carbons and ammonium protons.

Conversion of Free Base to Hydrobromide (Purification)
If the commercial sample is dark (oxidized) or free base is present:

Dissolve the impure amine in diethyl ether.[2][3]

Filter off any insoluble impurities.[2][3]

Add dropwise a solution of 48% HBr in acetic acid or bubble HBr gas.

The white hydrobromide salt will precipitate immediately.[2][3]
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Filter, wash with cold ether, and recrystallize from ethanol/ether.[3]

Impure N-Ethyl-2-naphthylamine

Dissolve in Diethyl Ether
(Removes polar impurities)

Add HBr (48% in AcOH)
Dropwise with stirring

Precipitation of HBr Salt
(White Solid)

Filter & Wash with Cold Ether
(Removes colored oxidation products)

Vacuum Dry over P2O5

Click to download full resolution via product page

Caption: Purification workflow to isolate spectroscopic-grade N-Ethyl-2-naphthylamine
Hydrobromide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Foundational & Exploratory

Check Availability & Pricing
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